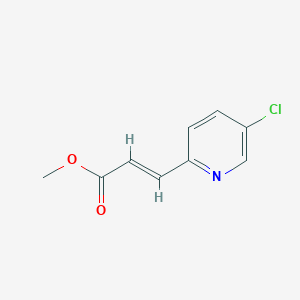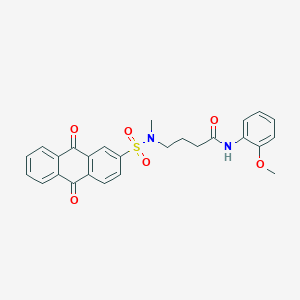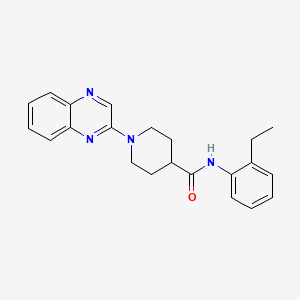![molecular formula C26H26N8O3 B2680811 4-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one CAS No. 1005306-88-6](/img/structure/B2680811.png)
4-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one” belongs to a family of compounds known as [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones . These compounds have been reported to inhibit CHIKV replication in the low micromolar range with no toxicity to the host (Vero) cells . Another derivative of this family was found to moderately inhibit LSD1 activity, as well as increase the expression of H3K4me2 at the cellular level .
Molecular Structure Analysis
The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones is characterized by a triazole ring fused with a pyrimidine ring . The specific molecular structure of “this compound” is not provided in the retrieved papers.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Compounds with similar structural features, including triazole and pyrimidine derivatives, have been synthesized and evaluated for various biological activities. For example, a study focused on synthesizing and testing the antimicrobial activities of new 1,2,4-triazole derivatives. These compounds showed good to moderate activities against test microorganisms, indicating the potential of such structures in developing antimicrobial agents (Bektaş et al., 2007).
Antihypertensive and Antagonist Activities
Another research effort synthesized 1,2,4-triazolopyrimidines as potential antihypertensive agents, demonstrating the pharmaceutical relevance of triazolopyrimidines in targeting cardiovascular diseases (Bayomi et al., 1999). Additionally, bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives have been prepared and tested for 5-HT2 and alpha 1 receptor antagonist activity, highlighting the potential use of similar compounds in neuroscience research (Watanabe et al., 1992).
Anti-inflammatory and Analgesic Agents
Research into novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds has shown promising anti-inflammatory and analgesic activities. This work underscores the exploration of such chemical frameworks for potential therapeutic applications (Abu‐Hashem et al., 2020).
Antibacterial Agents
Piperazinyl oxazolidinone derivatives, including those containing heteroaromatic rings, have been investigated for their antibacterial properties, especially against gram-positive organisms. Such studies contribute to the ongoing search for new antibiotics in the face of rising antibiotic resistance (Tucker et al., 1998).
Mécanisme D'action
Target of action
The compound “4-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl}-1-phenylpyrrolidin-2-one” contains a triazolo[4,5-d]pyrimidine scaffold . Compounds with this scaffold are known to have a wide range of biological activities and can interact with various targets .
Mode of action
The mode of action of a compound depends on its specific structure and the target it interacts with. Generally, compounds with a triazole ring can form hydrogen bonds and dipole interactions with biological receptors .
Biochemical pathways
The specific biochemical pathways affected by this compound would depend on its exact targets. Compounds with a triazole ring are known to have a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. As mentioned, compounds with a triazole ring can have a wide range of biological activities .
Propriétés
IUPAC Name |
4-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N8O3/c1-37-21-9-7-20(8-10-21)34-25-23(29-30-34)24(27-17-28-25)31-11-13-32(14-12-31)26(36)18-15-22(35)33(16-18)19-5-3-2-4-6-19/h2-10,17-18H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNOBUCXVWLSHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5CC(=O)N(C5)C6=CC=CC=C6)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2680728.png)
![3-methyl-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2680729.png)

![[2,4-dibromo-6-(methyl-NNO-azoxy)phenyl]amine](/img/structure/B2680731.png)
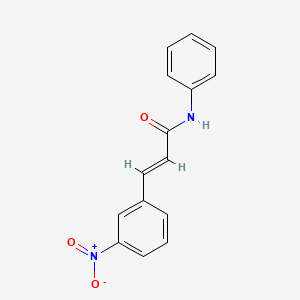
![3,4-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide](/img/structure/B2680736.png)


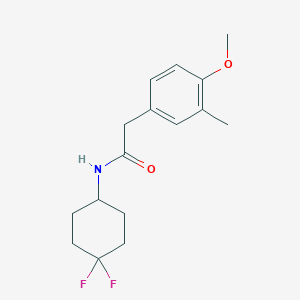
![8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2680746.png)
![1-(2,4-Dichlorophenyl)-3-[(5-iodo-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B2680747.png)
